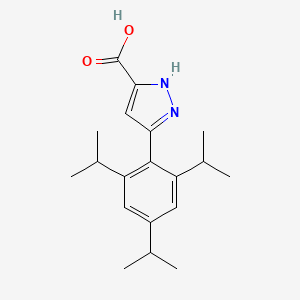

5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1799810-83-5

Cat. No.: VC2764174

Molecular Formula: C19H26N2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799810-83-5 |

|---|---|

| Molecular Formula | C19H26N2O2 |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | 3-[2,4,6-tri(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C19H26N2O2/c1-10(2)13-7-14(11(3)4)18(15(8-13)12(5)6)16-9-17(19(22)23)21-20-16/h7-12H,1-6H3,(H,20,21)(H,22,23) |

| Standard InChI Key | CAAJYFBCEVJZTN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NNC(=C2)C(=O)O)C(C)C |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NNC(=C2)C(=O)O)C(C)C |

Introduction

5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. It is characterized by its unique structural features, which include a pyrazole ring substituted with a triisopropylphenyl group and a carboxylic acid functionality. This compound has garnered significant attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications.

Synthesis Methods

The synthesis of 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The triisopropylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,4,6-triisopropylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst. The final step involves the hydrolysis of the ester to obtain the carboxylic acid form.

Biological Activity and Applications

The biological activity of 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. While detailed mechanisms are not fully elucidated, compounds in this class may exhibit anti-inflammatory or analgesic effects by modulating signaling pathways involved in pain perception or immune response.

| Potential Biological Activity | Description |

|---|---|

| Anti-inflammatory Effects | Modulation of signaling pathways involved in immune response |

| Analgesic Effects | Interaction with pain perception pathways |

| Anticancer Activity | Potential inhibition of specific enzymes or receptors |

Research Findings and Future Directions

Research continues into optimizing the synthesis and exploring the full range of biological activities of 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid. Experimental studies are necessary to provide precise data on its properties and potential therapeutic applications. The unique structural features of this compound make it an interesting candidate for further investigation in medicinal chemistry.

Comparison with Similar Compounds

5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid is distinct from other pyrazole derivatives due to the presence of the triisopropylphenyl group, which imparts steric hindrance and influences its reactivity and biological interactions. Similar compounds include 5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid and 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

| Compound | Description |

|---|---|

| 5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid | Smaller alkyl groups, less steric hindrance |

| 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | Different ester group, potentially affecting solubility and reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume